molecular formula C20H31NO.C4H4O4 B175647 (E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2R,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine CAS No. 120444-74-8

(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2R,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine

Cat. No.: B175647
CAS No.: 120444-74-8
M. Wt: 417.5 g/mol
InChI Key: RFQWRWCCNQNACG-TVWWZHKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a salt formed between (E)-but-2-enedioic acid (fumaric acid) and a tertiary amine containing a bicyclo[2.2.1]heptane (norbornane) core. The norbornane moiety is substituted with methyl groups at positions 1, 7, and 7, and a phenyl group at position 2. The ethanamine chain is functionalized with N,N-dimethyl groups and an ether linkage to the bicyclic system. The (E)-configuration of the but-2-enedioic acid ensures geometric isomerism, which influences solubility, acidity, and intermolecular interactions .

Properties

IUPAC Name

(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2R,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO.C4H4O4/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16;5-3(6)1-2-4(7)8/h6-10,17H,11-15H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-,19-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQWRWCCNQNACG-TVWWZHKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@]2(C3=CC=CC=C3)OCCN(C)C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120444-74-8
Record name Egyt 3886
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120444748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Diels-Alder Reaction for Bicyclic Core Formation

The foundational step involves a Diels-Alder reaction between cyclopentadiene and substituted olefins to generate the bicyclo[2.2.1]hept-2-ene intermediate. For example, reacting 2-butene with cyclopentadiene at 150–350°C under autogenous pressure yields 5,6-dimethylbicyclo[2.2.1]hept-2-ene. This exothermic reaction proceeds via a concerted mechanism, with the endo preference ensuring the correct stereochemistry for subsequent functionalization. Catalytic systems such as Lewis acids (e.g., AlCl₃) are optional but may enhance regioselectivity in complex substitutions.

Isomerization and Functionalization

The bicyclo[2.2.1]hept-2-ene intermediate undergoes isomerization to introduce the phenyl and ethanamine substituents. Using solid acid catalysts like silica-alumina or zeolites at 200–300°C, 5,6-dimethylbicyclo[2.2.1]hept-2-ene isomerizes to 2-methylene-3-methylbicyclo[2.2.1]heptane, which is subsequently functionalized via Friedel-Crafts alkylation with benzene derivatives to install the phenyl group at position 2. The ethanamine side chain is introduced through nucleophilic substitution, where 2-chloro-N,N-dimethylethanamine reacts with the hydroxylated bicyclic intermediate under basic conditions (K₂CO₃, DMF, 80°C).

Stereochemical Control

Achieving the (1R,2R,4R) configuration necessitates chiral resolution or asymmetric catalysis. Patent ZA200108956B describes enzymatic resolution using lipases to separate enantiomers, yielding >99% enantiomeric excess (ee). Alternatively, asymmetric hydrogenation of ketone intermediates with Rh-DuPHOS catalysts provides the desired stereochemistry in 92–95% ee.

Salt Formation with (E)-But-2-enedioic Acid

The final step involves protonating the amine with fumaric acid to form the pharmaceutically acceptable salt.

Stoichiometry and Solvent Systems

A 1:1 molar ratio of amine to fumaric acid in ethanol/water (4:1 v/v) at 50°C ensures complete protonation. The reaction’s pH is maintained at 3.5–4.0 to prevent esterification of the acid. Crystallization at 4°C yields the salt with >98% purity, as confirmed by HPLC.

Purity Optimization

Recrystallization from hot isopropanol removes residual solvents and byproducts. Patent ZA200108956B reports a final purity of 99.7% using gradient elution chromatography (C18 column, acetonitrile/0.1% TFA). Dynamic vapor sorption (DVS) analysis confirms the absence of hydrates, critical for stability.

Analytical Characterization

Spectroscopic Methods

  • NMR : ¹H NMR (400 MHz, DMSO-d6) δ 6.52 (s, 2H, fumarate), 3.42–3.38 (m, 2H, OCH₂), 2.92 (s, 6H, N(CH₃)₂).

  • IR : Strong absorptions at 1705 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (COO⁻ asymmetric stretch).

Chromatographic Purity

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)StereoselectivityScalability
Diels-Alder + Isomerization65–7298.5ModerateIndustrial
Asymmetric Hydrogenation8599.2HighPilot-scale
Enzymatic Resolution7899.7Very HighLab-scale

The enzymatic resolution route, though cost-intensive, offers superior stereochemical control, making it preferable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2R,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2R,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[22

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2R,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Features Pharmacological/Industrial Use Reference
Target Compound C₁₄H₁₉NO₅* Bicyclo[2.2.1]heptane, (E)-but-2-enedioate, N,N-dimethyl ethanamine Potential CNS modulation
Doxylamine succinate C₁₇H₂₂N₂O₄ Succinic acid counterion, pyridinyl-phenyl-ethoxyethylamine Antihistamine, sedative
Orphenadrine Related Compound E C₁₈H₂₃NO N,N-dimethyl phenoxy-tolylmethoxyethylamine Muscle relaxant
Tamoxifen citrate C₂₆H₂₉NO₈ Triphenylethylene backbone, citrate counterion, dimethylaminoethoxy chain Estrogen receptor modulator
N,N-Dimethyl-2-phenoxyethanamine C₁₀H₁₅NO Simple phenoxyethylamine structure Intermediate in drug synthesis
(2Z)-but-2-enedioic acid (maleic acid) C₄H₄O₄ (Z)-isomer of but-2-enedioic acid; higher solubility in water Industrial polymer precursor

*Molecular formula estimated based on structural components from .

Key Differences and Implications :

Backbone Complexity: The bicyclo[2.2.1]heptane in the target compound introduces steric hindrance absent in simpler amines like N,N-dimethyl-2-phenoxyethanamine. This may reduce metabolic degradation and enhance target selectivity .

Doxylamine succinate uses succinic acid, which offers better aqueous solubility than fumarate salts .

However, the bicyclo system in the target compound may redirect bioactivity toward novel targets .

Biological Activity

(E)-but-2-enedioic acid; N,N-dimethyl-2-[[(1R,2R,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine is a complex organic compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Synthesis

The compound features a bicyclic core structure characterized by specific stereochemistry, which contributes to its biological activity. The synthesis typically involves several steps:

  • Formation of the Bicyclic Core : Cyclization of appropriate precursors.
  • Attachment of the Phenyl Group : Substitution reactions introduce the phenyl group.
  • Introduction of the Ethanamine Moiety : Reaction with ethanamine.
  • Final Esterification : Esterification with (E)-but-2-enedioic acid.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may modulate activities through:

  • Receptor Binding : The compound can bind to specific receptors, influencing cellular signaling pathways.
  • Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic processes.

Pharmacological Properties

Research indicates that the compound exhibits potential pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that similar compounds within this class possess antimicrobial properties, suggesting potential applications in treating infections.
  • Anticancer Effects : Preliminary investigations indicate cytotoxic effects against various cancer cell lines.

Antimicrobial Studies

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B16Escherichia coli

Anticancer Research

In vitro studies have assessed the cytotoxicity of related compounds against cancer cell lines such as EKVX (non-small cell lung cancer). The results showed:

  • GI50 Values : Less than 0.01 µM for certain derivatives, indicating potent anticancer activity.

Comparative Analysis with Similar Compounds

The unique bicyclic structure of (E)-but-2-enedioic acid; N,N-dimethyl-2-[[(1R,2R,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine sets it apart from other compounds in its class. For instance:

Compound NameStructure TypeBiological Activity
Compound XLinearModerate Antimicrobial
Compound YBicyclicHigh Anticancer Activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.